1,2,3,4-Tetrahydroquinoline-7-carboxylic acid

Beschreibung

Molecular Architecture and Isomeric Considerations

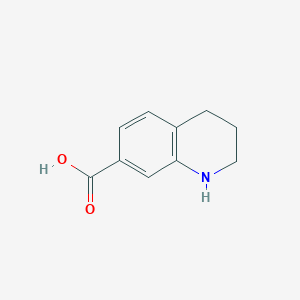

The molecular architecture of this compound consists of a benzopyridine core structure where the pyridine ring has been partially reduced through saturation of the 1,2,3,4-positions. The simplified molecular-input line-entry system representation reveals the connectivity as OC(=O)C1=CC2=C(CCCN2)C=C1, indicating the carboxylic acid group's attachment to the benzene ring portion of the quinoline system. The International Chemical Identifier provides detailed atomic connectivity information: InChI=1S/C10H11NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2,(H,12,13), which demonstrates the specific positioning of hydrogen atoms and the carboxylic acid functionality.

The tetrahydro modification introduces significant conformational flexibility to the molecule compared to the fully aromatic quinoline system. The saturated portion of the ring system can adopt various conformations, with the six-membered saturated ring capable of existing in chair, boat, or twist conformations depending on environmental conditions and molecular interactions. The nitrogen atom within the tetrahydro ring maintains sp³ hybridization, contributing to the overall three-dimensional character of the molecule. The carboxylic acid group at position 7 introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions with the nitrogen center.

Isomeric considerations reveal that this compound can potentially exist in different conformational isomers due to the flexibility of the saturated ring portion. The molecule does not possess defined stereocenter configurations in its basic form, but the conformational preferences of the tetrahydro ring system create dynamic stereochemical environments. Research has indicated that the preferred conformation involves the tetrahydro ring adopting a chair-like configuration that minimizes steric interactions while maintaining optimal electronic delocalization within the aromatic portion of the molecule.

Comparative Analysis with Isoquinoline Derivatives

Comparative structural analysis with related isoquinoline derivatives reveals significant differences in molecular architecture and electronic distribution patterns. The 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, bearing the molecular formula C₁₀H₁₁NO₂ and molecular weight of 177.20 grams per mole, demonstrates isomeric relationship with the quinoline analog while exhibiting distinct structural characteristics. The isoquinoline derivative positions the nitrogen atom at the 2-position of the bicyclic system, contrasting with the 1-position nitrogen in the quinoline framework. This positional difference creates substantially different electronic environments and hydrogen bonding capabilities.

The tetrahydroisoquinoline-3-carboxylic acid represents another comparative structure within this chemical family, maintaining the same molecular formula while positioning the carboxylic acid functionality at the 3-position rather than the 7-position. This positional variation significantly alters the molecule's chemical reactivity and potential biological interactions. Research investigations have demonstrated that carboxylic acid positioning influences both the electronic properties of the aromatic system and the overall molecular polarity distribution. The 3-position carboxylic acid in the isoquinoline system creates different steric environments compared to the 7-position substitution in the quinoline analog.

Structural comparison with oxidized analogs provides additional insights into the tetrahydro system's unique characteristics. The 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and 4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid derivatives demonstrate how oxidation at different positions within the tetrahydro ring system affects overall molecular geometry and electronic properties. These oxidized analogs exhibit molecular weights of 191.18 grams per mole due to the additional oxygen atom, creating different hydrogen bonding patterns and conformational preferences compared to the unoxidized parent compound.

Crystallographic Data and Conformational Studies

Conformational analysis of this compound has been extensively studied through computational and experimental approaches. Collision cross section measurements provide valuable insights into the three-dimensional structure of the molecule in gas-phase conditions. The predicted collision cross section data demonstrates the molecular size and shape characteristics under various ionization conditions, with values ranging from 137.0 to 148.8 Ų depending on the specific adduct formation.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 178.08626 | 137.0 |

| [M+Na]⁺ | 200.06820 | 148.8 |

| [M+NH₄]⁺ | 195.11280 | 145.3 |

| [M+K]⁺ | 216.04214 | 143.1 |

| [M-H]⁻ | 176.07170 | 138.0 |

| [M+Na-2H]⁻ | 198.05365 | 142.0 |

The collision cross section variations observed for different adduct species indicate conformational flexibility and the influence of different cationization processes on molecular geometry. The protonated species [M+H]⁺ exhibits the smallest collision cross section at 137.0 Ų, suggesting a more compact conformation possibly due to intramolecular hydrogen bonding between the protonated nitrogen and the carboxylic acid oxygen. The sodium adduct [M+Na]⁺ demonstrates the largest collision cross section at 148.8 Ų, indicating expansion of the molecular structure upon sodium coordination.

Conformational studies have revealed that the tetrahydro ring system preferentially adopts conformations that minimize steric interactions while maintaining favorable electronic interactions. The chair conformation of the six-membered saturated ring appears to be energetically favored, with the nitrogen lone pair oriented to minimize repulsion with the aromatic π-system. The carboxylic acid group at position 7 can rotate freely around the carbon-carbon bond connecting it to the aromatic ring, allowing for different orientational preferences depending on the chemical environment.

Temperature-dependent conformational behavior demonstrates that increased thermal energy promotes conformational interconversion between different ring puckering modes. Variable-temperature studies indicate that the energy barriers between different conformational states are relatively low, consistent with the flexible nature of the saturated ring portion. The aromatic portion of the molecule maintains planarity under normal conditions, with the carboxylic acid group capable of adopting coplanar or perpendicular orientations relative to the aromatic plane depending on intermolecular interaction requirements.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFQTXPQWRCFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C(=O)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590782 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22048-88-0 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Biginelli-Type Cyclization

- Method: Condensation of β-ketoesters (e.g., ethyl acetoacetate), aromatic aldehydes, and urea or ammonium derivatives under catalytic conditions.

- Conditions: Catalysts such as lactic acid are used under solvent-free or mild heating conditions to promote cyclization.

- Outcome: Formation of 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid derivatives, which can be further reduced or modified to yield the tetrahydroquinoline-7-carboxylic acid.

- Note: This method is scalable and has been adapted for industrial production with optimized reaction conditions, including continuous flow reactors for improved yield and purity.

Pomeranz–Fritsch–Bobbitt Cyclization Method

This classical cyclization technique is widely used for the synthesis of tetrahydroisoquinoline and tetrahydroquinoline derivatives, including carboxylic acid-substituted compounds.

Reaction Overview

- Starting Materials: Benzaldehyde derivatives and aminoacetals (e.g., 2,2-diethoxyethylamine derivatives).

- Process: The aminoacetal undergoes acid-catalyzed cyclization with the aldehyde to form the tetrahydroquinoline ring.

- Advantages: This method allows for the introduction of substituents at specific positions on the ring and can be adapted for enantioselective synthesis using chiral auxiliaries or catalysts.

- Applications: Used extensively for the synthesis of chiral tetrahydroquinoline derivatives with biological activity.

Modifications and Enhancements

- Diastereoselective Synthesis: Incorporation of chiral auxiliaries (e.g., phenylglycinol derivatives) enables diastereoselective cyclization, improving enantiomeric excess.

- Milder Conditions: Recent adaptations use silyl triflates and sterically hindered pyridine bases instead of strong acids, protecting acid-sensitive groups and enhancing chemoselectivity.

- Hydrogenation Steps: In situ reduction of imine intermediates to aminoacetals allows for controlled formation of tetrahydroquinoline cores.

Multi-Step Synthetic Sequences Involving Petasis Reaction

The Petasis reaction, a multicomponent coupling involving amines, aldehydes, and boronic acids, has been combined with Pomeranz–Fritsch–Bobbitt cyclization to prepare substituted tetrahydroquinoline carboxylic acids.

- Step 1: Formation of morpholinone or aminoacetal intermediates via Petasis reaction.

- Step 2: Cyclization via Pomeranz–Fritsch–Bobbitt to form the tetrahydroquinoline core.

- Benefits: This sequence enables the introduction of diverse substituents and stereocenters, facilitating the synthesis of optically active compounds relevant in medicinal chemistry.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The Biginelli reaction is effective for synthesizing 2-oxo derivatives of tetrahydroquinoline-7-carboxylic acid, which can be further transformed to the target compound by reduction or functional group manipulation.

- The Pomeranz–Fritsch–Bobbitt cyclization remains a cornerstone for constructing the tetrahydroquinoline ring system, with modifications allowing for stereoselective synthesis of enantiomerically enriched products, crucial for pharmaceutical applications.

- Combining Petasis reaction intermediates with Pomeranz–Fritsch–Bobbitt cyclization offers a powerful route to functionalized tetrahydroquinoline-7-carboxylic acids, enabling incorporation of substituents that modulate biological activity.

- Recent advances focus on milder cyclization conditions using silyl triflates and hindered bases to accommodate acid-sensitive groups, broadening the substrate scope and improving functional group tolerance.

- Industrial production benefits from continuous flow techniques and automated systems to optimize yield, purity, and scalability of the synthesis.

This comprehensive overview highlights the main preparation methods for 1,2,3,4-tetrahydroquinoline-7-carboxylic acid, emphasizing cyclization strategies, stereoselective synthesis, and process optimization for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form fully saturated quinoline derivatives.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as thionyl chloride for forming acid chlorides, followed by reaction with alcohols or amines.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated quinoline derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

THQCA serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the development of new compounds with enhanced biological activities or altered reactivity profiles.

Biology

Research indicates that THQCA exhibits various biological activities:

- Antiallergic and Anti-inflammatory Properties : Studies have shown its potential in inhibiting human platelet aggregation, suggesting a role in preventing thrombosis.

- Neuroprotective Effects : Related compounds have been investigated for their neuroprotective properties against neurodegenerative disorders.

Medicine

THQCA is being explored as a pharmaceutical intermediate. Its derivatives are under investigation for potential therapeutic applications in treating conditions such as:

- Cancer : Compounds derived from THQCA have been identified as inhibitors of MCL-1, a protein associated with cancer progression .

- Infectious Diseases : Related tetrahydroquinoline compounds have demonstrated activity against various pathogens.

Industry

In industrial applications, THQCA is used in the production of:

- Dyes and Pigments : Its unique structure allows it to be utilized in synthesizing colorants.

- Antioxidants and Corrosion Inhibitors : The compound's chemical properties make it suitable for formulations aimed at protecting materials from oxidative damage.

Case Studies

-

Pharmaceutical Development :

- A study demonstrated that THQCA derivatives could inhibit platelet aggregation effectively. This finding opens avenues for developing anti-thrombotic agents.

- Cancer Research :

-

Neurodegenerative Disorders :

- Investigations into related tetrahydroquinoline compounds suggest they may interact with biochemical pathways involved in neuroprotection against diseases like Alzheimer's.

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves its interaction with various molecular targets. For instance, it has been shown to inhibit gluconate 2-dehydrogenase, which plays a role in metabolic pathways . Additionally, its derivatives have been found to act as progesterone antagonists, influencing hormonal pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroquinoline and isoquinoline derivatives allows for nuanced comparisons. Below is an analysis of key analogs:

Positional Isomers: Carboxylic Acid Substitution

- 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid (CAS: 5382-49-0) Formula: C₁₀H₁₁NO₂ (MW: 177.19 g/mol). Key Difference: Carboxylic acid at the 6-position instead of 6. Impact: Positional isomerism alters electronic distribution and steric interactions. The 6-carboxylic acid derivative may exhibit distinct binding affinities in biological systems compared to the 7-isomer. For example, in receptor-ligand interactions, spatial orientation of the carboxylic acid can modulate selectivity .

Functional Group Modifications

- L-7-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (CAS: 128502-56-7) Formula: C₁₀H₁₁NO₃ (MW: 209.20 g/mol). Key Difference: Hydroxyl group at the 7-position and carboxylic acid at the 3-position in an isoquinoline scaffold. Stereochemistry (L-configuration) further influences chiral recognition in enzymatic processes .

- 1-Oxo-1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid (CAS: 1343932-64-8) Formula: C₁₀H₉NO₃ (MW: 191.19 g/mol). Key Difference: Oxo group at position 1 replaces a CH₂ group.

Protected Derivatives

- 1-(tert-Butoxycarbonyl)-1,2,3,4-Tetrahydroquinoline-7-carboxylic Acid (CAS: 928772-51-4) Formula: C₁₅H₁₉NO₄ (MW: 277.31 g/mol). Key Difference: Addition of a Boc (tert-butoxycarbonyl) protecting group. Impact: The Boc group enhances stability during synthetic steps (e.g., peptide coupling) and mitigates undesired side reactions. However, it increases hydrophobicity, reducing aqueous solubility .

Substituted Derivatives

- 7-Nitro-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride Formula: C₁₀H₁₁N₂O₄Cl (MW: 258.66 g/mol). Key Difference: Nitro group at the 7-position. Impact: The nitro group is a strong electron-withdrawing substituent, which can enhance electrophilic reactivity. This derivative serves as an intermediate for further functionalization (e.g., reduction to amino groups) .

- 7-Iodo-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Key Difference: Iodo substituent at the 7-position. Impact: The iodine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the core structure .

Oxo Derivatives

- 2-Oxo-1,2,3,4-Tetrahydroquinoline-7-carboxylic Acid (CAS: 70639-77-9) Formula: C₁₀H₉NO₃ (MW: 191.19 g/mol). Key Difference: Oxo group at position 2. This structural feature is common in kinase inhibitors .

Structural and Functional Comparison Table

| Compound Name | CAS Number | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Applications/Effects |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline-7-carboxylic Acid | 22048-88-0 | Tetrahydroquinoline | Carboxylic acid (7-position) | 177.20 | Peptide synthesis, bioactive scaffolds |

| 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid | 5382-49-0 | Tetrahydroquinoline | Carboxylic acid (6-position) | 177.19 | Positional isomer studies |

| L-7-Hydroxy-Tetrahydroisoquinoline-3-carboxylic Acid | 128502-56-7 | Tetrahydroisoquinoline | Hydroxyl (7), Carboxylic acid (3) | 209.20 | Chiral ligand design, opioid receptor modulation |

| 1-Oxo-Tetrahydroisoquinoline-7-carboxylic Acid | 1343932-64-8 | Tetrahydroisoquinoline | Oxo (1), Carboxylic acid (7) | 191.19 | Electrophilic intermediates |

| 7-Nitro-Tetrahydroisoquinoline-3-carboxylic Acid HCl | - | Tetrahydroisoquinoline | Nitro (7), Carboxylic acid (3) | 258.66 | Synthetic intermediate for amino derivatives |

Biologische Aktivität

1,2,3,4-Tetrahydroquinoline-7-carboxylic acid is a bicyclic compound belonging to the class of tetrahydroquinolines. Its structure includes a carboxylic acid functional group at the 7-position of the quinoline ring, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways.

The biological effects of this compound are primarily attributed to its ability to inhibit specific enzymes, notably aminopeptidase N/CD13. This inhibition likely occurs through competitive binding at the enzyme's active site due to structural complementarity between the inhibitor and substrate. Additionally, modifications to the core structure of this compound can enhance binding affinity and selectivity towards target enzymes, which is often assessed using quantitative structure-activity relationship (QSAR) analyses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that derivatives of tetrahydroquinoline compounds can induce apoptosis in cancer cells by targeting Bcl-2 family proteins. For instance, certain substituted derivatives demonstrated potent binding affinities and anti-proliferative effects against various cancer cell lines .

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways. For example, it was found to reduce levels of interleukin-6 (IL-6), an important cytokine involved in inflammatory responses. This effect was particularly noted in studies involving colorectal cancer models .

- Antimicrobial Properties : Some studies suggest that 1,2,3,4-tetrahydroquinoline derivatives possess antimicrobial activity against specific bacterial strains.

Case Study 1: Anticancer Potential

In a study involving dimethylhydrazine-induced colorectal carcinoma in Wistar rats, this compound was administered at doses of 10 and 25 mg/kg for 15 days. The results indicated significant protective effects against cancer progression. Histopathological assessments showed reduced tumor growth and improved physiological parameters. Furthermore, ELISA tests confirmed a marked decrease in IL-6 levels post-treatment .

Case Study 2: Structure-Activity Relationship

A series of substituted tetrahydroquinoline derivatives were synthesized and tested for their ability to inhibit Bcl-2 proteins. One compound exhibited a Ki value of 5.2 µM against Bcl-2 and effectively induced apoptosis in Jurkat cells through caspase-3 activation . This highlights the potential for developing targeted therapies based on structural modifications.

Data Table: Biological Activities of this compound

Q & A

Basic: What are the common synthetic routes for 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid?

Answer:

The compound is typically synthesized via cyclization reactions of appropriately substituted precursors. For example, cyclization of β-carboline derivatives or reductive amination of ketones can yield the tetrahydroquinoline scaffold. Protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amine protection) are critical to avoid side reactions during carboxylation steps . Post-synthetic modifications, such as hydrolysis of ester intermediates, are often employed to introduce the carboxylic acid moiety .

Advanced: How can stereoselective synthesis of this compound and its derivatives be achieved?

Answer:

Stereoselective synthesis requires enzymatic resolution or asymmetric catalysis. Chemoenzymatic methods using lipases (e.g., from Mycobacterium smegmatis) or engineered acyltransferases can resolve racemic mixtures of alcohol intermediates, enabling access to enantiopure tetrahydroquinoline derivatives . Chiral auxiliaries or transition-metal catalysts (e.g., Ru or Rh complexes) may also be employed for asymmetric hydrogenation of quinoline precursors .

Basic: What biological activities have been reported for this compound?

Answer:

Key activities include:

- Anti-proliferative effects : Inhibition of colorectal cancer in murine models via suppression of dimethylhydrazine-induced carcinogenesis .

- Analgesic activity : Demonstrated in opioid receptor-binding assays, with structural analogs showing 1/8th the potency of morphine .

- Enzyme inhibition : Acts as a rigid tyrosine mimic in ligand-receptor studies and shows potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in vivo), dosing regimens, or compound purity. To address this:

- Standardize assay conditions (e.g., cell lines, receptor isoforms).

- Validate compound stability under experimental conditions (e.g., pH, temperature).

- Use orthogonal analytical methods (HPLC, LC-MS) to confirm structural integrity .

Basic: What analytical techniques are used to characterize this compound?

Answer:

- Structural elucidation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for confirming molecular identity.

- Purity assessment : Reverse-phase HPLC with UV detection.

- Metal-ligand interaction studies : UV-Vis and EPR spectroscopy to analyze copper ion coordination in peptide complexes .

Advanced: What strategies exist for synthesizing bifunctional tetrahydroquinoline derivatives?

Answer:

Bifunctional derivatives (e.g., with dual pharmacophores) require regioselective functionalization. Strategies include:

- Orthogonal protection : Sequential use of Boc and Fmoc groups to modify amine and carboxylate sites independently .

- Cross-coupling reactions : Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups at specific positions .

- Modular synthesis : Combining pre-functionalized fragments via amidation or esterification .

Basic: How is this compound utilized in studying metal-ligand interactions?

Answer:

The carboxylic acid group chelates metal ions (e.g., Cu²⁺), mimicking natural ligands like glycyl-L-histidyl-L-lysine (GHK). Researchers use spectroscopic methods (UV-Vis, fluorescence quenching) to study binding constants and coordination geometries, providing insights into metalloprotein interactions .

Advanced: What emerging pharmacological applications are being explored beyond basic activities?

Answer:

- Neuroimaging : Iodine-123-labeled analogs are investigated for glioma imaging due to blood-brain barrier permeability .

- Agrochemical development : Derivatives show antifungal and antibacterial activity against phytopathogens (e.g., Sanguinarine-like effects) .

- Receptor-specific probes : Structural analogs are designed as conformationally restricted ligands for G-protein-coupled receptor (GPCR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.